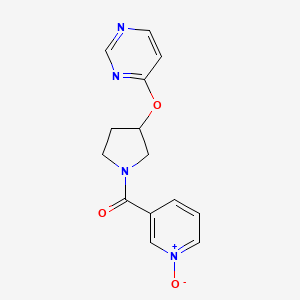

3-(3-(嘧啶-4-氧基)吡咯烷-1-羰基)吡啶1-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolidine is a five-membered nitrogen heterocycle . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyrimidine is a basic aromatic ring structure that is found in many natural substances such as nucleotides .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various methods . One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage .Chemical Reactions Analysis

Pyrrolidine compounds can undergo various chemical reactions . For example, pyrrolidine-2,5-dione is a versatile scaffold that has been used to prepare a series of compounds evaluated for their inhibitory activity on certain enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by factors such as the stereogenicity of carbons and the spatial orientation of substituents . These factors can lead to a different biological profile of drug candidates .科学研究应用

1. 氧化钯催化

该化合物已被用于氧化钯催化的交叉偶联中,用于制备杂芳基醚。该过程涉及嘧啶与芳基硼酸的反应,突出了其在合成有机化学中的用途(Bardhan、Wan、Mansour和Wacharasindhu,2009)。

2. 氮杂环的合成

它已被用于合成吡唑并[1,5-a]吡啶和吡唑并[1,5-c]嘧啶,展示了其在创建复杂的含氮杂环中的作用(Kockritz、Michler、Hassoum和Riemer,1994)。

3. 结构研究

已使用单晶X射线方法确定了相关化合物的结构,这有助于理解药物化学中的分子构型(Song、Shin、Park和Cho,1998)。

4. 代谢和药代动力学研究

已对相关的二肽基肽酶抑制剂进行了代谢、排泄和药代动力学研究,为类似化合物的潜在治疗应用提供了见解(Sharma等人,2012)。

5. 生物转化研究

该化合物的密切类似物已经过生物转化研究,揭示了独特的代谢途径,例如嘧啶环的环收缩,这对于药物开发至关重要(Lindgren等人,2013)。

6. 微波激活合成

其类似物已用于氮杂环的微波激活合成,突出了其在加速化学反应中的潜力(Khrustalev、Khamzina、Fazylov和Muldakhmetov,2008)。

7. 与苯异氰酸酯和异硫氰酸酯的反应

研究表明其与苯异氰酸酯和异硫氰酸酯的反应性,这对于合成各种药物和农用化学品很重要(Yamanaka、Niitsuma和Sakamoto,1979)。

8. 氧化研究

它已被用于专注于氧化反应的研究中,以创建特定化合物,用作抗高血压药的合成子(Abass和Mayas,2009)。

作用机制

未来方向

The future of pyrrolidine in drug discovery looks promising . Researchers are continuously exploring new synthetic strategies and investigating the influence of steric factors on biological activity . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

(1-oxidopyridin-1-ium-3-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c19-14(11-2-1-6-18(20)8-11)17-7-4-12(9-17)21-13-3-5-15-10-16-13/h1-3,5-6,8,10,12H,4,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSVLJXTXLAPOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=C[N+](=CC=C3)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-3-(4-methylsulfanylphenyl)propan-1-one](/img/structure/B2362844.png)

![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)

![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)

![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)

![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2362856.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)

![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2362861.png)